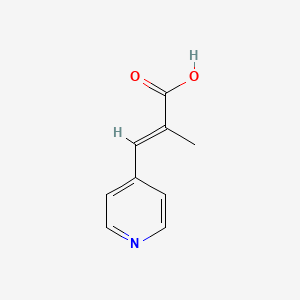

2-Methyl-3-(pyridin-4-yl)acrylic acid

Beschreibung

Eigenschaften

Molekularformel |

C9H9NO2 |

|---|---|

Molekulargewicht |

163.17 g/mol |

IUPAC-Name |

(E)-2-methyl-3-pyridin-4-ylprop-2-enoic acid |

InChI |

InChI=1S/C9H9NO2/c1-7(9(11)12)6-8-2-4-10-5-3-8/h2-6H,1H3,(H,11,12)/b7-6+ |

InChI-Schlüssel |

PMKGGGAWCRUVNC-VOTSOKGWSA-N |

Isomerische SMILES |

C/C(=C\C1=CC=NC=C1)/C(=O)O |

Kanonische SMILES |

CC(=CC1=CC=NC=C1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Knoevenagel Condensation of 4-Pyridinecarboxaldehyde with Malonic Acid Derivatives

One of the most direct and widely reported methods to prepare 3-(pyridin-4-yl)acrylic acid derivatives involves the Knoevenagel condensation between 4-pyridinecarboxaldehyde and malonic acid or its derivatives. This reaction forms the acrylic acid moiety conjugated to the pyridine ring via an olefinic double bond.

Procedure Summary:

- In a typical synthesis, malonic acid (or substituted malonic acid) is reacted with 4-pyridinecarboxaldehyde in the presence of a base such as pyridine.

- The mixture is refluxed under stirring for several hours (e.g., 3 hours).

- After cooling, acidification with hydrochloric acid induces precipitation of the product.

- The crude product is filtered, washed, and recrystallized from water to yield the pure acrylic acid derivative.

- Kudelko et al. (2015) synthesized (E)-3-(pyridin-4-yl)acrylic acid by refluxing malonic acid (728 mg, 0.335 mmol) with 4-pyridinecarboxaldehyde (300 mg, 0.335 mmol) in 2 mL pyridine for 3 hours. Upon cooling and acidification with 37% HCl, the product precipitated and was isolated by filtration. Recrystallization gave a colorless crystalline powder with a 97.9% yield.

Extension to 2-Methyl Substituted Derivatives:

- To introduce the 2-methyl substituent on the acrylic acid double bond, substituted malonic acids such as 2-methylmalonic acid or appropriate derivatives can be used under similar Knoevenagel conditions.

- Alternatively, methyl-substituted aldehydes or phosphonate reagents may be employed to achieve the desired substitution pattern.

Horner–Wadsworth–Emmons (HWE) Olefination Using Phosphonate Esters

The HWE olefination is a powerful method for constructing substituted acrylic acid derivatives with control over the double bond geometry. This method involves the reaction of phosphonate-stabilized carbanions with aldehydes.

- A phosphonate ester such as methyl (diethylphosphono)acetate is deprotonated with a strong base (e.g., sodium hydride or potassium tert-butoxide) in an aprotic solvent like tetrahydrofuran (THF).

- The resulting phosphonate carbanion is then reacted with 4-pyridinecarboxaldehyde.

- The reaction is often carried out at low temperatures (ice cooling) to control selectivity.

- After completion, the ester product can be hydrolyzed to the corresponding acrylic acid.

- The synthesis of (E)-methyl 3-(pyridin-2-yl)acrylate, a positional isomer related to this compound, was achieved by HWE olefination of 2-pyridinecarboxaldehyde with trimethyl phosphonoacetate in THF/hexane at ice temperature for 1 hour, yielding the ester intermediate.

- By analogy, 4-pyridinecarboxaldehyde can be used similarly to prepare the methyl ester of 3-(pyridin-4-yl)acrylic acid, which can then be hydrolyzed to the acid.

Condensation of Pyridinecarboxaldehydes with Substituted Malonates or Cyanoacetic Acid Derivatives

Another synthetic approach involves condensation of pyridinecarboxaldehydes with cyanoacetic acid or substituted malonates in the presence of catalytic amines like piperidine.

- The aldehyde and cyanoacetic acid are dissolved in dry acetonitrile.

- Piperidine is added catalytically.

- The mixture is refluxed at around 90 °C for several hours (e.g., 8 hours).

- Upon cooling, the product precipitates and is filtered off.

- This method has been used extensively to prepare 2-cyano-3-(heteroaryl)acrylic acid derivatives, which are structurally related to this compound.

- The method allows for the introduction of various substituents on the acrylic acid framework and heterocyclic rings.

Comparative Data Table of Preparation Methods

Analytical and Characterization Data

- The product typically crystallizes as a colorless solid with an E-configuration around the double bond, confirmed by X-ray crystallography.

- Melting points vary depending on purity and substituents but generally exceed 200 °C for pure acrylic acid derivatives.

- ^1H NMR spectra show characteristic olefinic protons with coupling constants (~15–16 Hz) indicative of trans (E) geometry.

- ^13C NMR confirms the presence of carboxyl carbon (~170 ppm) and aromatic carbons of the pyridine ring.

- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with C9H9NO2 (molecular weight 163.17 g/mol).

Summary and Recommendations

The preparation of this compound is most efficiently achieved via Knoevenagel condensation of 4-pyridinecarboxaldehyde with substituted malonic acid derivatives under reflux in pyridine, yielding high purity and excellent yields. Alternative methods such as Horner–Wadsworth–Emmons olefination provide access to ester intermediates that can be hydrolyzed to the acid, offering synthetic flexibility.

For research requiring structural analogs or functionalized derivatives, condensation with cyanoacetic acid or multistep hydrazone-based syntheses allow for diversification of the acrylic acid scaffold.

This comprehensive review integrates data from peer-reviewed sources and authoritative chemical literature, ensuring reliable and reproducible synthetic protocols for this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-3-(pyridin-4-yl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce alcohols or aldehydes .

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-(pyridin-4-yl)acrylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-3-(pyridin-4-yl)acrylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

(a) 3-(Pyridin-4-yl)acrylic Acid (4-Hpya)

- Structure : Lacks the methyl group at the 2-position.

- Properties : Forms planar crystals with supramolecular interactions dominated by O–H⋯N hydrogen bonds (2.62 Å) and π–π stacking (interplanar distance: 3.54 Å) .

- Applications : Used as a ligand in coordination chemistry due to multiple binding sites.

(b) 3-(4-Ethylphenyl)-3-(pyridin-4-yl)acrylic Acid (10h)

- Structure : Features a 4-ethylphenyl substituent instead of a methyl group.

- Properties : Melting point (Mp.) 205–206°C, yield 59%, with distinct NMR shifts (e.g., δ1.14–1.25 for CH3) .

(c) 3-(2,4-Dimethylphenyl)-3-(pyridin-4-yl)acrylic Acid (10j)

- Structure : Contains two methyl groups on the phenyl ring.

- Properties : Mp. 207–208°C, yield 62%, with NMR signals at δ2.05 and δ2.33 for CH3 groups .

- Key Difference : Enhanced hydrophobicity and altered electronic effects due to electron-donating methyl groups.

(d) Pyridine Acrylate Esters

- Examples: (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate

- Key Difference : Esterification of the carboxylic acid group reduces acidity and alters solubility.

Impact of Substituents on Properties

Key Research Findings

- Steric and Electronic Effects : Methyl groups on the acrylic acid chain (as in the target compound) may reduce molecular planarity compared to 4-Hpya, affecting crystal packing and intermolecular interactions .

- Synthetic Yields : Substituents on aromatic rings (e.g., ethyl or methyl groups) show yields of ~60%, suggesting moderate steric tolerance in synthesis .

- Supramolecular Behavior : The unsubstituted 4-Hpya forms 1D chains via O–H⋯N bonds, while methylated analogs might exhibit weaker interactions due to steric disruption .

Biologische Aktivität

2-Methyl-3-(pyridin-4-yl)acrylic acid, also known as 2-Methyl-3-(4-pyridyl)prop-2-enoic acid, is an organic compound characterized by a pyridine ring and an acrylic acid moiety. This compound is notable for its potential applications in medicinal chemistry due to its biological activity, which is largely attributed to its structural similarity to various biologically active molecules. The following sections detail its synthesis, biological interactions, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multi-step process. A common method includes the condensation of malonic acid with 4-pyridinecarboxaldehyde in the presence of a base such as pyridine, followed by refluxing and crystallization to obtain the final product in high yield .

The biological activity of this compound is primarily due to its ability to interact with various biological targets. The compound exhibits several mechanisms of action:

- Antimicrobial Activity : Studies have shown that derivatives of pyridine-based acrylic acids possess significant antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This suggests that this compound may also exhibit similar properties .

- Antioxidant Properties : The compound has been implicated in antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly beneficial in preventing cellular damage and may have implications in cancer therapy .

- Binding Affinity : Interaction studies indicate that this compound has a notable binding affinity to specific biological targets, which can be assessed using techniques such as molecular docking and spectroscopic methods .

Case Studies

Several case studies highlight the biological relevance of this compound:

- Antibacterial Studies : Research involving the evaluation of this compound against various bacterial strains demonstrated effective inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Assessments : In vitro studies on cancer cell lines have shown that derivatives of this compound can induce cytotoxic effects, indicating potential applications in cancer treatment .

Comparative Analysis

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities associated with this compound.

| Compound Name | CAS Number | Structural Features | Biological Activity |

|---|---|---|---|

| 2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid | 81124-49-4 | Pyridine at position 2 | Moderate antimicrobial activity |

| 2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid | 84228-93-3 | Pyridine at position 3 | Lower cytotoxicity |

| (E)-Methyl 3-(pyridin-4-yl)acrylate | 81124-49-4 | Methyl ester derivative | Enhanced solubility |

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-Methyl-3-(pyridin-4-yl)acrylic acid, and what intermediates are critical in its formation?

- Methodology : The compound is synthesized via intermediates like 3-(pyridin-4-yl)acrylic acid, which is a precursor in the synthesis of bioactive derivatives such as 3-amino-3-(pyridin-4-yl)propanoic acid. Key steps include protonation of the pyridine nitrogen to form pyridinium salts (e.g., iodides or trifluoroacetates), followed by selective functionalization .

- Data : Crystal structures (e.g., C8H8NO2+·I−) reveal carboxylate-pyridinium hydrogen bonding networks, with torsional angles (e.g., 15.34° for carboxylate-pyridine ring distortion) influencing intermediate stability .

Q. How can crystallographic techniques resolve the spatial arrangement of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (Rigaku SCXmini diffractometer) is used to determine bond lengths (e.g., C7=C8: 1.317–1.325 Å) and hydrogen bonding patterns (N–H⋯O/I interactions). Software like SHELXS97 and SHELXL97 refines structural parameters .

- Data : Asymmetric unit analysis shows two symmetry-independent molecules with conformational differences (r.m.s. deviation: 0.674 Å), highlighting torsional variations in substituent orientations (e.g., 84.61° vs. 71.35° for triazole-pyridyl groups) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its supramolecular interactions and bioactivity?

- Methodology : Substituent effects (e.g., halogenation, carboxylate functionalization) are studied via Cambridge Structural Database (CSD) surveys. Protonation of the pyridine nitrogen forms pyridinium salts, which enhance hydrogen bonding (e.g., N–H⋯O interactions) and π-stacking in crystal lattices .

- Data : Derivatives with halogen substituents (e.g., iodide, perchlorate) exhibit enhanced antibacterial activity due to improved intermolecular interactions .

Q. What role does this compound play in asymmetric catalysis for synthesizing bioactive compounds?

- Methodology : Chiral covalent organic frameworks (CCOFs) incorporating the compound catalyze enantioselective α-benzylation of aldehydes. For example, (R)-2-methyl-3-(pyridin-4-yl)propanal is synthesized using multifunctional CCOFs with BINOL-phosphoric acid motifs .

- Data : Heterogeneous catalysis achieves high enantiomeric excess (ee) for α-heteroarylmethyl aldehydes, critical in drug synthesis (e.g., antiviral agents) .

Q. How can researchers resolve discrepancies in hydrogen bonding patterns observed in different crystal structures of related derivatives?

- Methodology : Comparative analysis of CSD entries (e.g., seven derivatives of (E)-3-(pyridin-4-yl)acrylic acid) identifies protonation state-dependent interactions. Discrepancies arise from solvent effects (e.g., hemihydrate vs. anhydrous forms) or counterion variability (e.g., hexafluorophosphate vs. trifluoroacetate) .

- Data : For example, hemihydrate structures show distinct water-mediated hydrogen bonds (O–H⋯O distances: 2.70–2.85 Å), altering supramolecular networks compared to anhydrous salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.